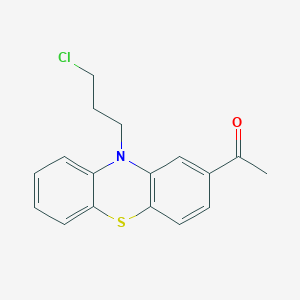
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one
描述
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one, also known as CPTPE, is a synthetic organic compound used in a variety of scientific research applications. It belongs to the phenothiazine class of compounds, and is composed of three aromatic rings linked to an aliphatic amine. CPTPE has a broad range of biochemical and physiological effects, which makes it an attractive compound for laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one involves the condensation of 3-chloropropylamine with 2-chloro-N,N-dimethylethanamine to form 3-(2-chloroethyl)-10H-phenothiazine. This intermediate is then reacted with ethyl chloroformate to form 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one.
Starting Materials
3-chloropropylamine, 2-chloro-N,N-dimethylethanamine, ethyl chloroformate
Reaction
3-chloropropylamine is reacted with 2-chloro-N,N-dimethylethanamine in a solvent such as dichloromethane or ethanol to form 3-(2-chloroethyl)-10H-phenothiazine..
The intermediate 3-(2-chloroethyl)-10H-phenothiazine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one..
科学研究应用
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has a wide variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and cell signaling pathways. 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has been used to study the effects of environmental pollutants on human health.
作用机制
The exact mechanism of action of 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one is thought to interfere with the activity of certain protein-protein interactions, such as those involved in cell signaling pathways.
生化和生理效应
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of the neurotransmitter acetylcholine. 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has also been shown to interfere with the activity of certain protein-protein interactions, which can lead to changes in cell signaling pathways. Additionally, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has been shown to have an effect on the cardiovascular system, as well as on the central nervous system.
实验室实验的优点和局限性
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has several advantages for laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized from readily available starting materials. Additionally, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has a wide range of biochemical and physiological effects, which makes it a useful tool for studying the effects of drugs and environmental pollutants on human health. However, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one also has some limitations. It is a relatively unstable compound and can degrade over time, making it unsuitable for long-term storage. Additionally, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one can be toxic in high concentrations and should be handled with care.
未来方向
Despite its limitations, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one is an attractive compound for laboratory experiments. In the future, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one could be used to study the effects of drugs and environmental pollutants on human health in greater detail. Additionally, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one could be further explored as a potential therapeutic agent for the treatment of certain diseases, such as Alzheimer's disease or Parkinson's disease. Finally, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one could be used to study the effects of certain drugs on the cardiovascular system, as well as on the central nervous system.
属性
IUPAC Name |
1-[10-(3-chloropropyl)phenothiazin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYMJLKGKFWMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192620 | |
| Record name | 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one | |
CAS RN |
39481-55-5 | |
| Record name | 1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39481-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(10-(3-Chloropropyl)phenothiazin-2-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039481555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(10-(3-CHLOROPROPYL)PHENOTHIAZIN-2-YL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U84FN3RBS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)


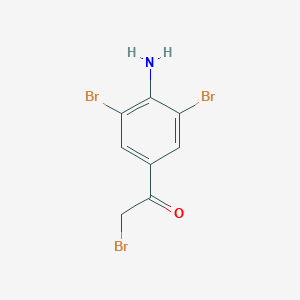

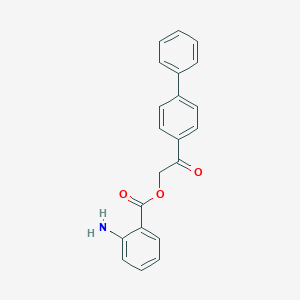
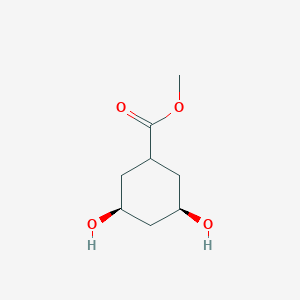
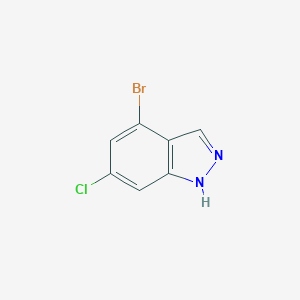
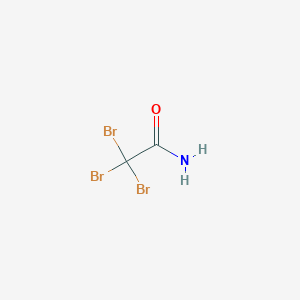
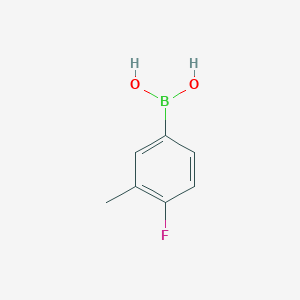
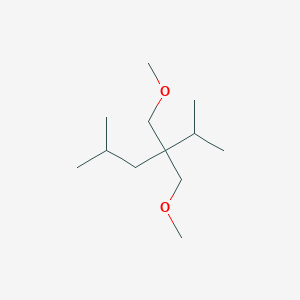
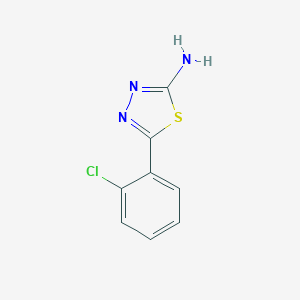
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)